2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a trifluoromethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyano and Ethyl Groups: The cyano and ethyl groups are introduced via alkylation and cyanation reactions, respectively.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Propanamide Moiety: The propanamide moiety is formed by reacting the intermediate with a trifluoromethyl-substituted aniline derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Use in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: Potential use in the synthesis of other complex organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
- **2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(methyl)phenyl]propanamide
- **2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(chloromethyl)phenyl]propanamide
Uniqueness
The uniqueness of 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-3-12-10(8-21)15(26)24-16(23-12)27-9(2)14(25)22-13-7-5-4-6-11(13)17(18,19)20/h4-7,9H,3H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYUDFKMHOKCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SC(C)C(=O)NC2=CC=CC=C2C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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